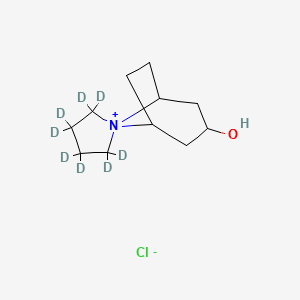
Trospium EP impurity C-d8 (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trospium EP impurity C-d8 (chloride) is a deuterium-labeled derivative of Trospium EP impurity C chloride. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. This compound is primarily used in research settings to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
The synthesis of Trospium EP impurity C-d8 (chloride) involves the incorporation of deuterium into Trospium EP impurity C chloride. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed. the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . Industrial production methods are similar but scaled up to meet research demands.
Chemical Reactions Analysis
Trospium EP impurity C-d8 (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trospium EP impurity C-d8 (chloride) has several scientific research applications:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Helps in understanding metabolic processes by tracking the movement and transformation of the compound within biological systems.
Medicine: Assists in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development and testing of new pharmaceuticals to ensure safety and efficacy.
Mechanism of Action
The mechanism of action of Trospium EP impurity C-d8 (chloride) involves its role as a tracer. By incorporating deuterium, the compound can be tracked using various analytical techniques, such as mass spectrometry. This allows researchers to study the pharmacokinetics and metabolic pathways of drugs more accurately. The molecular targets and pathways involved are primarily related to the metabolic processes being studied .
Comparison with Similar Compounds
Trospium EP impurity C-d8 (chloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Trospium EP impurity C chloride: The non-deuterated version of the compound.
Other isotope-labeled compounds: Such as deuterium-labeled glucose or amino acids, used for similar research purposes.
Trospium EP impurity C-d8 (chloride) offers enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterpart, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C11H20ClNO |
|---|---|
Molecular Weight |
225.78 g/mol |
IUPAC Name |
2',2',3',3',4',4',5',5'-octadeuteriospiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride |
InChI |
InChI=1S/C11H20NO.ClH/c13-11-7-9-3-4-10(8-11)12(9)5-1-2-6-12;/h9-11,13H,1-8H2;1H/q+1;/p-1/i1D2,2D2,5D2,6D2; |
InChI Key |
HZDYZXDBRXHZIX-ZSYWKFBFSA-M |
Isomeric SMILES |
[2H]C1(C(C([N+]2(C1([2H])[2H])C3CCC2CC(C3)O)([2H])[2H])([2H])[2H])[2H].[Cl-] |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)
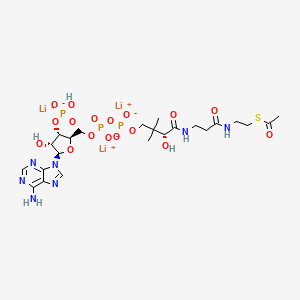

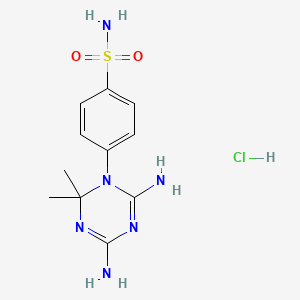
![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)

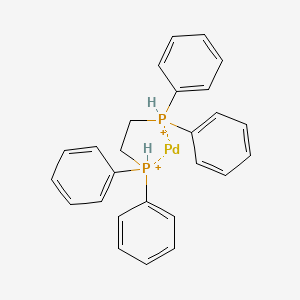
![(4R)-4-[(1S,2R,13S,14S,17R,18R)-7-acetyl-2,9,9,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-yl]-1-morpholin-4-ylpentan-1-one](/img/structure/B15141035.png)
![N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen](/img/structure/B15141044.png)
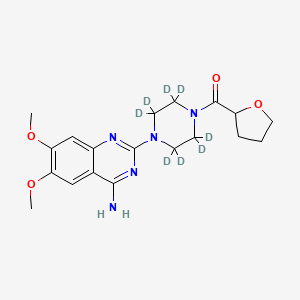

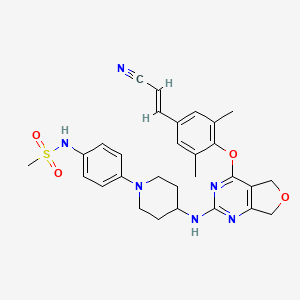
![(1R,9S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B15141083.png)
